

# Technical Guide: (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

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## Compound of Interest

Compound Name: (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Cat. No.: B571623

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CAS Number: 1370347-50-4

## A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **(S)-1-(3,5-Dichloropyridin-4-yl)ethanol**, a chiral pyridyl alcohol that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and relevance in medicinal chemistry.

## Chemical and Physical Properties

**(S)-1-(3,5-Dichloropyridin-4-yl)ethanol** is a chiral secondary alcohol featuring a dichlorinated pyridine ring. Its specific stereochemistry is crucial for the biological activity of the final pharmaceutical products derived from it. A summary of its key physicochemical properties is presented in the table below.

Property	Value
CAS Number	1370347-50-4
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> NO
Molecular Weight	192.04 g/mol
Appearance	White to off-white solid
Purity	Typically >95%

Note: Some physical properties, such as melting and boiling points, are not consistently reported and may vary based on purity.

## Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

The primary route for the synthesis of **(S)-1-(3,5-Dichloropyridin-4-yl)ethanol** is the asymmetric reduction of the corresponding prochiral ketone, 3,5-dichloro-4-acetylpyridine. This transformation is a key step that introduces the chiral center with the desired (S)-configuration. Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a highly efficient and stereoselective method for this purpose.

## Biocatalytic Asymmetric Reduction: An Experimental Protocol

The following protocol outlines a general procedure for the chemoenzymatic synthesis of **(S)-1-(3,5-Dichloropyridin-4-yl)ethanol** using a ketoreductase. The selection of the specific enzyme is critical to achieve high enantiomeric excess (ee).

Materials:

- 3,5-dichloro-4-acetylpyridine
- Ketoreductase (KRED) enzyme (Screening of a panel of KREDs is recommended to find an optimal enzyme)
- NAD(P)H cofactor (e.g., NADPH)

- Cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.0)
- Organic co-solvent (e.g., isopropanol, DMSO, if required for substrate solubility)
- Ethyl acetate or other suitable extraction solvent
- Anhydrous sodium sulfate
- Silica gel for column chromatography

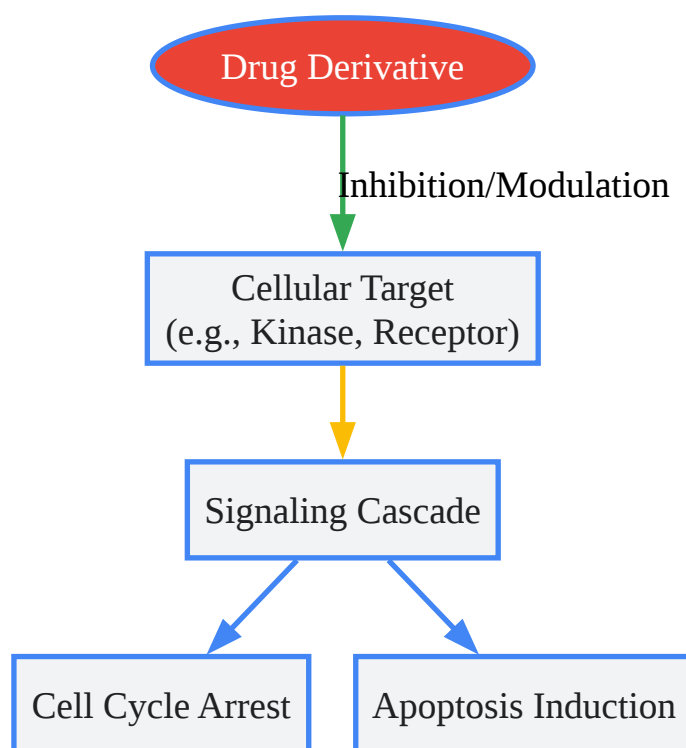
#### Procedure:

- **Reaction Setup:** In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
- **Cofactor and Regeneration System:** Add the NAD(P)H cofactor to the buffer. If using a cofactor regeneration system, add the components of this system (e.g., glucose and glucose dehydrogenase).
- **Enzyme Addition:** Add the selected ketoreductase to the reaction mixture.
- **Substrate Addition:** Dissolve the 3,5-dichloro-4-acetylpyridine in a minimal amount of a suitable co-solvent (if necessary) and add it to the reaction mixture. The final substrate concentration typically ranges from 10 to 50 g/L.
- **Reaction Conditions:** Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a period of 12-48 hours.
- **Monitoring the Reaction:** Monitor the progress of the reaction by taking periodic samples and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the ketone to the alcohol and the enantiomeric excess of the product.
- **Work-up:** Once the reaction is complete, quench the reaction and extract the product with an organic solvent such as ethyl acetate.

- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final **(S)-1-(3,5-Dichloropyridin-4-yl)ethanol**.

## Workflow for Biocatalytic Synthesis

The following diagram illustrates the general workflow for the biocatalytic synthesis of **(S)-1-(3,5-Dichloropyridin-4-yl)ethanol**.



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